2-Bromo-5-methoxypyridin-3-amine
Overview
Description
2-Bromo-5-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and an amine group at the 3-position
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves the Suzuki cross-coupling reaction. This reaction typically uses a boronic acid derivative and a palladium catalyst under mild conditions.
Direct Bromination: Another method involves the direct bromination of 2-methoxypyridin-3-amine using bromine in the presence of a suitable solvent and temperature control.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for large-scale production, and the reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Substituted pyridines with different substituents at the bromine position.
Mechanism of Action
Target of Action
It’s known that this compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
2-Bromo-5-methoxypyridin-3-amine is a versatile compound used in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. In this reaction, this compound could act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use. In the case of Suzuki–Miyaura cross-coupling, it participates in the transmetalation step, where it transfers its organic group to a palladium complex .
Pharmacokinetics
It’s worth noting that its solubility in water is slight , which could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it’s used in. As a building block in organic synthesis, it contributes to the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere . Its reactivity in Suzuki–Miyaura coupling and other reactions can also be affected by factors such as temperature, pH, and the presence of catalysts .
Scientific Research Applications
2-Bromo-5-methoxypyridin-3-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-3-bromo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a different arrangement of substituents.
Uniqueness: 2-Bromo-5-methoxypyridin-3-amine is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its methoxy group provides different electronic and steric effects compared to similar compounds, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-bromo-5-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWULFZGZRVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670348 | |
Record name | 2-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043688-99-8 | |
Record name | 2-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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